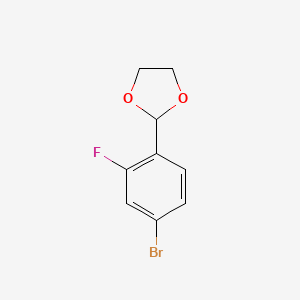

2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane

描述

2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane is a substituted 1,3-dioxolane derivative characterized by a bromine atom at the para position and a fluorine atom at the ortho position on the aromatic phenyl ring. This compound is synthesized via acetal formation from 2-fluoro-4-bromobenzaldehyde using p-toluenesulfonic acid as a catalyst, yielding a 45% isolated product (). Its molecular formula is C₉H₇BrF₂O₂ (), and it exhibits moderate polarity due to the dioxolane moiety, influencing solubility in solvents like DMSO-d₆ (). Key spectral data include:

属性

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJYRHCYSHXBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620398 | |

| Record name | 2-(4-Bromo-2-fluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248270-23-7 | |

| Record name | 2-(4-Bromo-2-fluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

Solvent: Common solvents include toluene or dichloromethane.

Temperature: The reaction is typically carried out at reflux temperature to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

Substitution: Formation of 2-(4-substituted-2-fluorophenyl)-1,3-dioxolane derivatives.

Oxidation: Formation of 2-(4-bromo-2-fluorophenyl)-1,3-dioxolan-4-one.

Reduction: Formation of 2-(4-bromo-2-fluorophenyl)-1,3-dioxolan-4-ol.

Coupling: Formation of biaryl compounds with various substituents.

科学研究应用

2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and liquid crystals.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,3-Dioxolane Derivatives

Key Findings:

Electronic Effects: Bromine and fluorine substituents enhance electrophilic aromatic substitution reactivity compared to non-halogenated analogs (e.g., 2-(2-Furyl)-1,3-Dioxolane) .

Stereochemical Impact : The ortho-fluorine in this compound induces steric hindrance, contributing to its enantioselectivity in asymmetric synthesis .

Solubility Trends : Polar substituents (e.g., methoxy in 2-(6-Bromo-2,3-Dimethoxyphenyl)-1,3-Dioxolane) increase solubility in organic solvents like EtOAc, while halogenated analogs prefer DMSO or chlorinated solvents .

Metabolic Stability : Dioxolane rings are generally resistant to enzymatic oxidation, as seen in doxophylline metabolism studies, but regioselective cleavage can occur under acidic conditions .

Notes

Synthesis Optimization : The 45% yield of this compound is lower than that of 2-(6-Bromo-2,3-Dimethoxyphenyl)-1,3-Dioxolane (98%), suggesting room for catalytic or solvent optimization .

Safety Considerations : Structural analogs like 2-(3-Bromo-4-Fluorophenyl)-1,3-Dioxolane require stringent handling due to acute toxicity risks .

Application Diversity : Furyl- and anthracenyl-substituted dioxolanes (e.g., 2-(Anthracen-9-yl)-1,3-Dioxolane) are emerging in materials science, whereas bromo/fluoro derivatives dominate pharmaceutical intermediates .

生物活性

2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H8BrF2O2

- CAS Number : 18742-02-4

- Molecular Weight : 251.06 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly against hepatitis B virus (HBV) and certain cancer cell lines. The compound has been noted for its favorable pharmacokinetic properties, including solubility and low toxicity.

Antiviral Activity

The compound has shown promising results in inhibiting HBV replication. A patent application highlighted its effectiveness in reducing HBsAg production and HBV DNA replication, suggesting its potential as a therapeutic agent for chronic hepatitis B infections .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. For instance, it has been reported to affect the PI3K/Akt pathway, which is crucial for cell growth and survival .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- HBV DNA Polymerase Inhibition : The compound inhibits viral DNA polymerase, which is essential for HBV replication.

- Apoptotic Pathways : It triggers apoptotic pathways in cancer cells by activating caspases and inducing mitochondrial dysfunction.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。